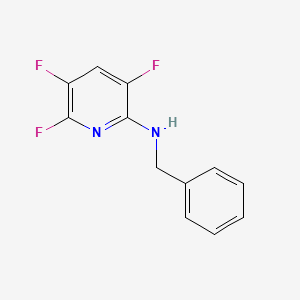

![molecular formula C12H15ClN2 B1321595 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE CAS No. 57933-28-5](/img/structure/B1321595.png)

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE

Vue d'ensemble

Description

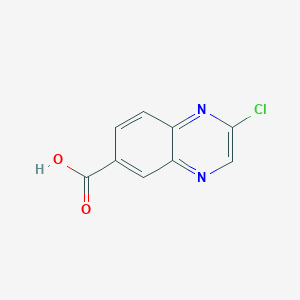

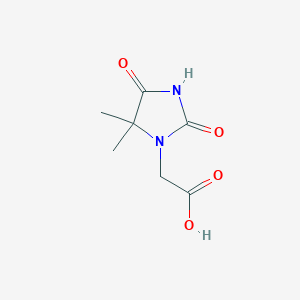

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the empirical formula C12H15ClN2 . It is a solid substance .

Synthesis Analysis

The synthesis of a similar compound, tert-butyl-8-bromo-2, 3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate, has been reported. The synthesis was achieved using commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials based on Fischer Indolizations .Molecular Structure Analysis

The molecular weight of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is 222.71 . The InChI code is 1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H .Physical And Chemical Properties Analysis

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design and synthesis of novel anti-cancer agents. By introducing alkyl or aralkyl and a sulfonyl group to the core structure, researchers have developed derivatives with significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These modifications have led to compounds with moderate to excellent efficacy, as indicated by IC50 values, suggesting potential applications in cancer therapy.

Molecular Docking and Dynamics Simulations

In the realm of computational chemistry, this compound has been utilized in molecular docking studies to understand its interaction with biological targets such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors, providing insights into the drug design process .

Pharmacophore Development

The structure of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE serves as a pharmacophore in the development of antitumor drugs. The introduction of specific functional groups has been based on combination principles to enhance antitumor activity .

Synthesis of Alkaloid Derivatives

Indole derivatives, including this compound, are prevalent moieties in selected alkaloids. They play a crucial role in cell biology and are used in the treatment of various disorders. The synthesis of these derivatives is of great interest due to their biologically vital properties .

Quantitative Structure-Activity Relationship (QSAR) Modeling

The compound’s core, 2,3,4,5-tetrahydro-1H-pyrido indole, has been the subject of QSAR model studies. These studies aim to predict the EC50 value of novel chemotypes of potentiators, establishing highly predictive models for drug development .

Cystic Fibrosis Research

Research into cystic fibrosis, a genetic disease with no effective treatment, has explored the use of this compound’s core as a novel chemotype of potentiators. The goal is to establish a quantitative structure-activity relationship model that can predict the efficacy of potential treatments .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antagonist activity towards histamine h1-receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognition.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its target receptors by blocking calcium fluxes induced by activation of these receptors . This interaction could lead to changes in cellular signaling pathways, ultimately affecting the physiological functions regulated by these receptors.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for research on 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride and similar compounds could involve further exploration of their antiproliferative activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action.

Propriétés

IUPAC Name |

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVKSCFIBWBLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)